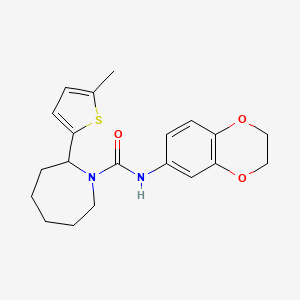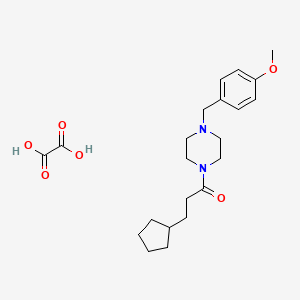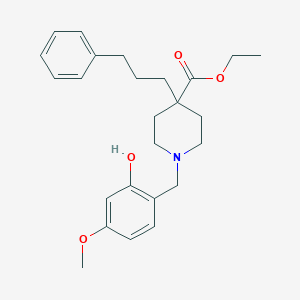![molecular formula C17H27N3O3S B5051770 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5051770.png)
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DAPT was first synthesized in 1999 and has since been used in various scientific research studies.
Wirkmechanismus
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide acts as a γ-secretase inhibitor, which prevents the cleavage of the Notch receptor and the release of its intracellular domain. This leads to the inhibition of downstream signaling pathways and the suppression of cell proliferation. 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune system. 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has been shown to have low toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the Notch signaling pathway. It is also relatively easy to synthesize and has low toxicity. However, 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has some limitations, including its instability in aqueous solutions and its limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for research on 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide, including its potential therapeutic applications in cancer and other diseases. Further studies are needed to elucidate the mechanism of action of 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide and to optimize its pharmacological properties. 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide may also have applications in tissue engineering and regenerative medicine, as it has been shown to promote the differentiation of stem cells into specific cell types. Additionally, 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide may have applications in the treatment of neurodegenerative diseases, as it has been shown to modulate the activity of γ-secretase in the brain.
Synthesemethoden
The synthesis of 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide involves several steps, including the formation of an amide bond between a piperidine derivative and 3-methylbenzoic acid. The resulting compound is then reacted with dimethyl sulfonamide to form the final product, 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide. The yield of 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. Notch signaling has been implicated in various types of cancer, including breast, lung, and pancreatic cancer. 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Eigenschaften
IUPAC Name |
3-[1-(dimethylsulfamoyl)piperidin-4-yl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-14-5-4-6-16(13-14)18-17(21)8-7-15-9-11-20(12-10-15)24(22,23)19(2)3/h4-6,13,15H,7-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGSWZDHDLLBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-piperidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5051691.png)
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5051707.png)


![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5051726.png)
![N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5051734.png)
methyl]urea](/img/structure/B5051739.png)
![3-[(3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5051746.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051753.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5051754.png)


![3-(4-fluorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5051794.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5051800.png)